molecular formula C25H29NO3 B1385463 N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline CAS No. 1040694-28-7

N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline

Cat. No.: B1385463
CAS No.: 1040694-28-7
M. Wt: 391.5 g/mol
InChI Key: GVXKEUFFXQLWTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline typically involves the reaction of 2-(2-Ethoxyethoxy)benzyl chloride with 4-(phenethyloxy)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in drug discovery, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic or signaling pathways.

Comparison with Similar Compounds

N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline can be compared with other similar compounds, such as:

    N-Benzyl-4-(phenethyloxy)aniline: Lacks the ethoxyethoxy group, which may affect its solubility and reactivity.

    N-[2-(2-Methoxyethoxy)benzyl]-4-(phenethyloxy)aniline: Contains a methoxyethoxy group instead of ethoxyethoxy, potentially altering its chemical properties and biological activity.

The presence of the ethoxyethoxy group in this compound provides unique solubility and reactivity characteristics, making it distinct from its analogs.

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-2-27-18-19-29-25-11-7-6-10-22(25)20-26-23-12-14-24(15-13-23)28-17-16-21-8-4-3-5-9-21/h3-15,26H,2,16-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXKEUFFXQLWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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